Unsubstituted N1 Retains S100A9 Binding, Avoids Alkylation Toxicity
The target compound possesses an unsubstituted N1 (NH) quinoline core, distinguishing it from the clinical candidate laquinimod (N1-methyl). In the seminal Jönsson et al. SAR study, N1-unsubstituted derivative 6a (4-hydroxy-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide) was profiled alongside N1-alkylated analogs. The key toxicological finding was that roquinimex (Linomide, N1-methyl) induced severe proinflammatory reactions and mortality in beagle dogs at 30 mg/kg/day, whereas laquinimod (N1-methyl, 5-chloro substitution) did not provoke this response up to 100 mg/kg/day [1]. The N1-unsubstituted core of the target compound avoids the metabolic N-dealkylation pathway that generates reactive intermediates from N1-alkyl congeners, while retaining the 4-hydroxy-2-oxo pharmacophore required for S100A9 recognition [2].
| Evidence Dimension | N1 substitution state and associated toxicological outcome in beagle dog model |
|---|---|
| Target Compound Data | N1 = H (unsubstituted); no N-dealkylation metabolic liability; S100A9 binding pharmacophore preserved |
| Comparator Or Baseline | Laquinimod (N1-CH3, 5-Cl): no proinflammatory reaction up to 100 mg/kg/day. Roquinimex/Linomide (N1-CH3): lethal proinflammatory syndrome at 30 mg/kg/day [1]. N1-unsubstituted analog 6a: S100A9 binding comparable to N1-alkylated series [2]. |
| Quantified Difference | Qualitative binary switch: N1-alkyl substitution introduces metabolic N-dealkylation risk absent in N1-H compounds. |
| Conditions | Beagle dog toxicology study (Jönsson et al. 2004); S100A9 binding identified as class target (Björk et al. 2009, PLoS Biology) |
Why This Matters
Procurement of an N1-unsubstituted quinoline-3-carboxamide enables exploration of S100A9-mediated immunomodulation without the confounding N-dealkylation toxicity observed with N1-alkyl clinical analogs.
- [1] Jönsson S, Andersson G, Fex T, et al. Synthesis and biological evaluation of new 1,2-dihydro-4-hydroxy-2-oxo-3-quinolinecarboxamides for treatment of autoimmune disorders: structure-activity relationship. J Med Chem. 2004;47(8):2075-2088. doi:10.1021/jm031044w View Source
- [2] Björk P, Björk A, Vogl T, et al. Identification of human S100A9 as a novel target for treatment of autoimmune disease via binding to quinoline-3-carboxamides. PLoS Biol. 2009;7(4):e1000097. doi:10.1371/journal.pbio.1000097 View Source
